Cas no 200354-41-2 (Fmoc-D-Cys(Mbzl)-OH)

Fmoc-D-Cys(Mbzl)-OH 化学的及び物理的性質
名前と識別子
-
- Fmoc-S-4-methylbenzyl-D-cysteine
- Fmoc-D-Cys(Mbzl)-OH
- MFCD00237013
- AS-49025
- DTXSID301145111
- AKOS025404247
- Fmoc-D-Cys(4-MeBzl)-OH
- FMOC-CYS(4-MBZL)-OH
- FD21302
- 200354-41-2
- D-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylsulfanyl]propanoic acid
- S-200354-41-2
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]-D-cysteine
- J-012964
- (2S)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-{[(4-METHYLPHENYL)METHYL]SULFANYL}PROPANOIC ACID
- DB-326419
-
- MDL: MFCD00237013
- インチ: InChI=1S/C26H25NO4S/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1
- InChIKey: OQYBTXFHTQYWCZ-XMMPIXPASA-N
- ほほえんだ: C1(C2=C(C=CC=C2)C3=C1C=CC=C3)COC(N[C@H](CSCC=4C=CC(C)=CC4)C(O)=O)=O
計算された属性
- せいみつぶんしりょう: 447.15055
- どういたいしつりょう: 447.15
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 10
- 複雑さ: 613
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101A^2
- 疎水性パラメータ計算基準値(XlogP): 5.2
じっけんとくせい
- 密度みつど: 1.278
- ふってん: 671.7 °C at 760 mmHg
- フラッシュポイント: 360 °C
- PSA: 75.63
Fmoc-D-Cys(Mbzl)-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1234373-5g |
D-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]- |
200354-41-2 | 98% (HPLC) | 5g |
$255 | 2024-06-07 | |
eNovation Chemicals LLC | Y1234373-25g |
D-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]- |
200354-41-2 | 98% (HPLC) | 25g |
$940 | 2024-06-07 | |
TRC | F657698-25mg |
Fmoc-D-Cys(Mbzl)-OH |
200354-41-2 | 25mg |
$ 50.00 | 2022-06-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-285829A-5 g |
Fmoc-S-4-methylbenzyl-D-cysteine, |
200354-41-2 | 5g |
¥4,663.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-285829-1 g |
Fmoc-S-4-methylbenzyl-D-cysteine, |
200354-41-2 | 1g |
¥1,218.00 | 2023-07-10 | ||
Chemenu | CM312123-10g |
Fmoc-D-Cys(4-MeBzl)-OH |
200354-41-2 | 95% | 10g |
$435 | 2021-06-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-285829A-5g |
Fmoc-S-4-methylbenzyl-D-cysteine, |
200354-41-2 | 5g |
¥4663.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-285829-1g |
Fmoc-S-4-methylbenzyl-D-cysteine, |
200354-41-2 | 1g |
¥1218.00 | 2023-09-05 | ||
1PlusChem | 1P002D6L-5g |
D-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)methyl]- |
200354-41-2 | ≥ 98% (HPLC) | 5g |
$593.00 | 2023-12-19 | |
abcr | AB446736-2.5g |
Fmoc-D-Cys(mBzl)-OH; . |
200354-41-2 | 2.5g |
€468.50 | 2025-02-16 |
Fmoc-D-Cys(Mbzl)-OH 関連文献
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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John J. Lavigne Chem. Commun., 2003, 1626-1627
Fmoc-D-Cys(Mbzl)-OHに関する追加情報
Professional Introduction to Fmoc-D-Cys(Mbzl)-OH (CAS No: 200354-41-2)
Fmoc-D-Cys(Mbzl)-OH is a specialized chemical compound widely utilized in the field of pharmaceutical synthesis and peptide research. This compound, identified by its CAS number 200354-41-2, plays a crucial role in the development of peptide-based drugs and biotechnological applications. The name itself provides significant insight into its structure and functionality, with Fmoc (fluorenylmethyloxycarbonyl) serving as a protecting group for the amino group, D-Cys indicating the presence of D-cysteine, and (Mbzl) denoting the methoxymethyl (MOM) protection of the thiol group. The suffix -OH highlights the free hydroxyl group at the carboxyl end of the molecule.
The significance of Fmoc-D-Cys(Mbzl)-OH in modern chemical biology cannot be overstated. Peptides, as a class of biologically active molecules, have garnered immense attention due to their diverse therapeutic applications. Among these, cysteine-containing peptides are particularly noteworthy due to the presence of disulfide bonds, which are essential for maintaining the three-dimensional structure and stability of many proteins. The use of protected forms like Fmoc-D-Cys(Mbzl)-OH ensures precise control over peptide synthesis, allowing researchers to construct complex sequences with high fidelity.
In recent years, advancements in solid-phase peptide synthesis (SPPS) have revolutionized the way peptides are produced. Fmoc-D-Cys(Mbzl)-OH is a key reagent in this process, enabling the stepwise assembly of peptide chains on a solid support. The protecting groups attached to the amino and thiol groups prevent unwanted side reactions, ensuring that each coupling step is performed under optimal conditions. This method has been instrumental in the synthesis of therapeutic peptides, such as those used in cancer immunotherapy and neurodegenerative disease treatment.
The protective groups used in Fmoc-D-Cys(Mbzl)-OH are carefully selected to balance stability and ease of removal. The Fmoc group is particularly effective in protecting the amino group during synthesis while remaining removable under mild acidic conditions. Similarly, the MOM protection on the thiol group provides stability without interfering with subsequent synthetic steps. This dual-protection strategy allows for seamless integration into complex peptide sequences, making Fmoc-D-Cys(Mbzl)-OH an indispensable tool for synthetic chemists.
Recent research has highlighted the potential of Fmoc-D-Cys(Mbzl)-OH in developing novel antimicrobial agents. Cysteine-rich peptides have been shown to exhibit potent antimicrobial activity by disrupting bacterial cell membranes. By incorporating Fmoc-D-Cys(Mbzl)-OH into synthetic protocols, researchers can design peptides with enhanced stability and bioavailability. These findings align with broader trends in drug discovery, where natural product-inspired peptides are being leveraged to combat antibiotic-resistant pathogens.
The versatility of Fmoc-D-Cys(Mbzl)-OH extends beyond peptide synthesis. It has also been utilized in the development of protease inhibitors, which are critical for treating diseases like HIV and hepatitis C. Proteases are enzymes that cleave peptide bonds, making them essential for viral replication and protein turnover. By designing inhibitors that target specific proteases using Fmoc-D-Cys(Mbzl)-OH, scientists can develop highly selective drugs with minimal side effects.
In conclusion, Fmoc-D-Cys(Mbzl)-OH (CAS No: 200354-41-2) is a cornerstone compound in modern pharmaceutical chemistry. Its unique structure and protective groups make it an invaluable reagent for peptide synthesis and drug development. As research continues to uncover new applications for cysteine-containing peptides, the importance of compounds like Fmoc-D-Cys(Mbzl)-OH will only continue to grow. The ongoing advancements in synthetic methodologies ensure that this compound will remain at the forefront of chemical biology innovation for years to come.
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